molecular formula C21H22N2O2S B2890127 (E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1448140-78-0

(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2890127
CAS No.: 1448140-78-0
M. Wt: 366.48
InChI Key: CDAINNGZYPGCFC-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide, widely known in research settings as XMD8-92, is a highly selective and potent ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5/MAPK7). This compound has emerged as an indispensable chemical probe for dissecting the complex biological roles of the ERK5 signaling pathway . The primary research value of this inhibitor lies in its ability to suppress the transcriptional activity of the ERK5 pathway by preventing the phosphorylation and subsequent activation of its downstream target, the myocyte enhancer factor 2 (MEF2) family of transcription factors. Researchers utilize this acrylamide derivative extensively to investigate the pathological and physiological processes driven by ERK5, including cell proliferation, migration, and differentiation . Its application is critical in oncology research, where it is used to study the role of ERK5 in various cancer models, such as breast cancer, prostate cancer, and leukemia, providing insights into potential therapeutic strategies. Furthermore, this inhibitor is a vital tool in neurobiology, cardiology, and inflammation research, helping to elucidate the pathway's involvement in neuronal survival, cardiac hypertrophy, and inflammatory responses. By enabling precise inhibition of ERK5, this compound facilitates the functional genomic and proteomic studies necessary to validate ERK5 as a target and to understand its interplay with other signaling networks.

Properties

IUPAC Name

(E)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-23-19-11-8-17(14-16(19)7-13-21(23)25)22-20(24)12-6-15-4-9-18(26-2)10-5-15/h4-6,8-12,14H,3,7,13H2,1-2H3,(H,22,24)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAINNGZYPGCFC-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline moiety linked to a phenylacrylamide structure. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may exert its effects through:

  • Enzyme Inhibition : Similar compounds in the quinoline class have demonstrated inhibitory activity against cholinesterases, which are critical in neurodegenerative diseases.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown moderate to significant antibacterial and antifungal properties. For example, quinoline derivatives are known for their efficacy against various pathogens due to their lipophilicity, which enhances membrane permeability .
  • Anticancer Properties : Studies have suggested that compounds within this structural class can induce apoptosis in cancer cells by modulating key signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including those similar to the target compound. Results indicated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Cholinesterase Inhibition : Another research focused on the inhibition of butyrylcholinesterase (BChE) by quinoline derivatives, revealing IC50 values comparable to established inhibitors like physostigmine .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound ABChE Inhibition46.42
Compound BAntibacterialModerate
Compound CAnticancer (Apoptosis Induction)Significant

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents Molecular Weight Key Functional Groups Evidence ID
Target Compound Tetrahydroquinoline 4-(Methylthio)phenyl, 1-ethyl ~370 (estimated) Acrylamide, thioether -
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) Quinoline Bromo, morpholinoethyl 375 [M+H]+ Acrylamide, bromo, tertiary amine
(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide Phenyl 4-Aminophenyl, 3,4,5-trimethoxyphenyl ~356 Acrylamide, methoxy, amine
(E)-N-(1-(2-Methoxyacetyl)-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)acrylamide (CAS 1331424-15-7) Tetrahydroquinoline Thiophene, 2-methoxyacetyl 356.4 Acrylamide, thiophene, ester
(E)-N-Hydroxy-3-(2-methoxy-5-(methyl(2-methylquinolin-4-yl)amino)phenyl)acrylamide (12b) Quinoline Hydroxamic acid, methylquinoline ~420 Hydroxamic acid, methoxy, amine

Key Observations :

  • Substituent Effects: Methylthio vs. Methoxy: The methylthio group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy-containing analogs (e.g., 6n or 12b), which may improve bioavailability . Ethyl vs. Morpholinoethyl: The 1-ethyl group on the tetrahydroquinoline core is less polar than the morpholinoethyl substituent in 6n, reducing water solubility but enhancing passive diffusion .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 6n 12b CAS 1331424-15-7
Molecular Weight ~370 375 420 356.4
logP (Estimated) ~2.5 ~1.8 ~1.2 ~2.0
Hydrogen Bond Donors 2 (NH, CONH) 2 (NH, CONH) 3 (NH, CONH, OH) 2 (NH, CONH)
Hydrogen Bond Acceptors 4 (2xO, S, N) 5 (2xO, N, Br) 6 (3xO, N, NH) 5 (3xO, N, S)

Analysis :

  • The target compound’s higher logP compared to 6n and 12b reflects the methylthio group’s contribution to lipophilicity, which may enhance blood-brain barrier penetration or cellular uptake .
  • Reduced hydrogen-bond acceptors relative to 12b (a hydroxamic acid) suggest lower solubility in polar solvents, aligning with its estimated logP .

Q & A

Q. How can crystallography aid in resolving ambiguous stereochemical assignments?

  • Methodology :
  • Grow single crystals using vapor diffusion (e.g., ethyl acetate/hexane mixtures) and perform X-ray diffraction analysis.
  • Compare experimental unit cell parameters with analogous structures in the Cambridge Structural Database (e.g., Acta Crystallographica reports) .

Contradiction Management

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :
  • Assess pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using LC-MS/MS.
  • Evaluate tissue distribution via radiolabeled compound tracking or MALDI imaging .

Q. What steps validate off-target effects observed in kinome-wide profiling?

  • Methodology :
  • Use selectivity panels (e.g., Eurofins KinaseProfiler) to quantify inhibition of non-target kinases.
  • Perform rescue experiments with exogenous substrates or competitive inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.